molecular formula C21H25N3O2 B2877388 2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide CAS No. 299934-39-7

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

Cat. No.: B2877388
CAS No.: 299934-39-7
M. Wt: 351.45
InChI Key: IDHIFYJRLHRZAN-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)acetate: Known for its antitumor activities.

    2-(2-Ethyl-1H-benzo[d]imidazol-1-yl)acetic acid: Used in scientific research for its unique properties.

    3-(1H-benzo[d]imidazol-2-ylsulfanyl)methyl-4-(phenyloxy(phenylacetamido))-5-mercapto-1,2,4-triazole: Investigated for its antimicrobial properties.

Uniqueness

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzimidazole and acetamide moieties allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-4-16-9-8-10-17(5-2)21(16)24(15-26-3)20(25)13-23-14-22-18-11-6-7-12-19(18)23/h6-12,14H,4-5,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHIFYJRLHRZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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